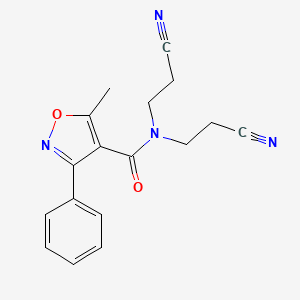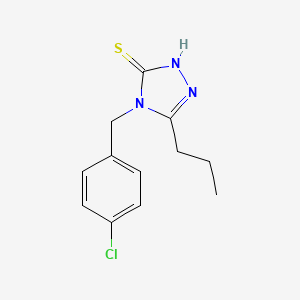
N,N-bis(2-cyanoethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
Vue d'ensemble
Description
N,N-bis(2-cyanoethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as BM212, is a synthetic compound that belongs to the family of isoxazolecarboxamides. It has gained significant attention in the scientific community due to its potential therapeutic applications. BM212 has been extensively studied for its biochemical and physiological effects, mechanism of action, and synthesis methods.
Mécanisme D'action
The mechanism of action of N,N-bis(2-cyanoethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide involves the inhibition of various enzymes such as cyclin-dependent kinases, histone deacetylases, and proteasomes. These enzymes play a crucial role in the regulation of cell cycle, gene expression, and protein degradation. By inhibiting these enzymes, N,N-bis(2-cyanoethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide can induce cell cycle arrest and apoptosis in cancer cells and reduce inflammation in inflammatory diseases.
Biochemical and Physiological Effects:
N,N-bis(2-cyanoethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to have various biochemical and physiological effects such as inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. It has also been studied for its effects on gene expression and protein degradation. N,N-bis(2-cyanoethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to regulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation. It has also been shown to inhibit the proteasomal degradation of proteins, which can lead to the accumulation of misfolded proteins and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-bis(2-cyanoethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has several advantages for lab experiments such as its high purity, stability, and solubility in various solvents. It can also be easily synthesized in large quantities using the optimized synthesis method. However, one of the limitations of N,N-bis(2-cyanoethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is its potential toxicity, which can affect the viability of cells and animals in experiments. Therefore, careful dose optimization and toxicity studies are necessary before using N,N-bis(2-cyanoethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide in lab experiments.
Orientations Futures
N,N-bis(2-cyanoethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has shown promising results in various preclinical studies, and further research is needed to explore its potential therapeutic applications. Some of the future directions for N,N-bis(2-cyanoethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide research include:
1. Clinical trials to evaluate the safety and efficacy of N,N-bis(2-cyanoethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide in cancer and inflammatory diseases.
2. Development of more potent analogs of N,N-bis(2-cyanoethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide with improved pharmacokinetic properties.
3. Identification of the specific target proteins of N,N-bis(2-cyanoethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide to understand its mechanism of action better.
4. Investigation of the potential synergistic effects of N,N-bis(2-cyanoethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide with other anticancer or anti-inflammatory agents.
Conclusion:
In conclusion, N,N-bis(2-cyanoethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is a synthetic compound with potential therapeutic applications in cancer and inflammatory diseases. It has been extensively studied for its biochemical and physiological effects, mechanism of action, and synthesis methods. N,N-bis(2-cyanoethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has several advantages for lab experiments, but careful dose optimization and toxicity studies are necessary. Further research is needed to explore its full potential as a therapeutic agent.
Applications De Recherche Scientifique
N,N-bis(2-cyanoethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammation. In cancer research, N,N-bis(2-cyanoethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis and colitis.
Propriétés
IUPAC Name |
N,N-bis(2-cyanoethyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-13-15(16(20-23-13)14-7-3-2-4-8-14)17(22)21(11-5-9-18)12-6-10-19/h2-4,7-8H,5-6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOQQRBIRKTJLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4746573.png)
![N-(3-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4746584.png)
![4-methoxy-N-[3-(1-piperidinyl)propyl]-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4746594.png)
![N-[4-(cyanomethyl)phenyl]-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B4746598.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methoxybenzenesulfonamide](/img/structure/B4746618.png)
![ethyl 2-{[(7-chloro-8-methyl-2-phenyl-4-quinolinyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4746631.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4746634.png)
![2-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenoxy)acetamide](/img/structure/B4746638.png)
![5-bromo-N-[4-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4746643.png)
![ethyl 2-chloro-5-{[(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate](/img/structure/B4746647.png)
![N-[5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide](/img/structure/B4746655.png)
![4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylbutanamide](/img/structure/B4746661.png)

![3-allyl-5-[(2-propoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4746674.png)